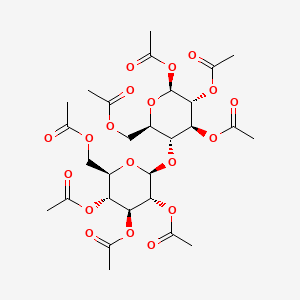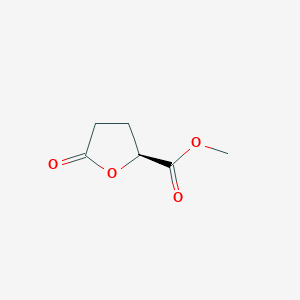
D-Cellobiose octaacetate
Vue d'ensemble
Description
D-Cellobiose octaacetate: is a chemically modified derivative of cellobiose, a disaccharide consisting of two glucose units linked by a β-1,4 glycosidic bond. The acetylation of all hydroxyl groups in this compound significantly increases its solubility in organic solvents, which facilitates its use in various synthetic and analytical applications that are not feasible with unmodified sugars .
Mécanisme D'action
Target of Action
D-Cellobiose octaacetate is a complex molecule with a molecular weight of 678.5899
Biochemical Pathways
One study mentions the optimization of cellobiose consumption and ethanol productivity by engineering proteins of the pathway . This suggests that this compound may have a role in these biochemical pathways.
Analyse Biochimique
Biochemical Properties
D-Cellobiose octaacetate plays a significant role in biochemical reactions due to its modified structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with β-glucosidases, which hydrolyze the glycosidic bond in cellobiose derivatives. The acetylation of hydroxyl groups in this compound affects its binding affinity and hydrolysis rate by these enzymes . Additionally, it can interact with transport proteins and receptors involved in carbohydrate metabolism, influencing their activity and function.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its acetylated form can modulate the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and energy production. Furthermore, this compound can affect the expression of genes related to carbohydrate metabolism and transport, altering cellular responses to glucose availability . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules at the molecular level. The acetyl groups in this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, influencing enzyme activity. Additionally, the compound can act as an inhibitor or activator of certain enzymes, depending on its concentration and the specific enzyme involved . These interactions can lead to changes in enzyme kinetics and overall metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light, heat, or acidic conditions can lead to its degradation . Over time, the degradation products can influence cellular function and metabolic pathways, potentially leading to long-term effects on cellular health and viability. In vitro and in vivo studies have shown that the stability of this compound is crucial for its consistent biochemical effects.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance carbohydrate metabolism and energy production, leading to improved cellular function and overall health. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, metabolic imbalances, and cellular stress . These threshold effects highlight the importance of optimizing dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to carbohydrate metabolism. It interacts with enzymes such as β-glucosidases and acetyltransferases, influencing the breakdown and synthesis of carbohydrates . The compound can also affect the levels of metabolites and cofactors involved in glycolysis, gluconeogenesis, and other metabolic processes. These interactions can lead to changes in metabolic flux and overall energy production in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The acetylated form of the compound can interact with glucose transporters, influencing its uptake and distribution in cells . Additionally, this compound can bind to proteins involved in carbohydrate metabolism, affecting its localization and accumulation in specific cellular compartments. These interactions play a crucial role in determining the compound’s overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . This localization can affect the compound’s interactions with enzymes and other biomolecules, leading to changes in its biochemical properties and overall cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-Cellobiose octaacetate involves the acetylation of cellobiose. One common method is the acetylative degradation of cellulose or cellulose acetate. The process typically involves treating cellulose with a mixture of acetic anhydride, acetic acid, and a strong acid, while maintaining the mixture at a temperature below about 80°C. The mixture is then heated at about 35° to 65°C for about 8 to 36 hours .
Industrial Production Methods: The industrial production of this compound follows similar principles but is optimized for large-scale synthesis. The process is designed to be a one-pot reaction, providing high yield and quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions: D-Cellobiose octaacetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking down the compound into its constituent sugars using water and an acid or base catalyst.
Reduction: This reaction can be carried out using reducing agents such as sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halides or other nucleophiles.
Major Products Formed: The major products formed from these reactions include glucose derivatives and other acetylated sugars .
Applications De Recherche Scientifique
D-Cellobiose octaacetate is extensively used in carbohydrate chemistry research, particularly in studies related to the enzymatic breakdown and synthesis of cellulose and other β-glucan polysaccharides. It is valuable for studying the action of cellobiases (β-glucosidases), enzymes that catalyze the hydrolysis of β-1,4 bonds in cellobiose, releasing glucose. This compound is also used as a model substrate in studies aimed at developing new catalytic methods for the selective modification of cellulose .
In industrial applications, this compound is crucial for biofuel production, paper manufacturing, and textile processing. Its increased solubility in organic solvents makes it suitable for various synthetic and analytical applications .
Comparaison Avec Des Composés Similaires
D-Cellobiose: The unmodified form of D-Cellobiose octaacetate, consisting of two glucose units linked by a β-1,4 glycosidic bond.
D-Maltose: Another disaccharide consisting of two glucose units but linked by an α-1,4 glycosidic bond.
D-Lactose: A disaccharide consisting of glucose and galactose units linked by a β-1,4 glycosidic bond.
Uniqueness: this compound is unique due to its complete acetylation, which significantly increases its solubility in organic solvents compared to its unmodified counterparts. This property makes it particularly valuable in synthetic and analytical applications that require high solubility and reactivity .
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTQVEKSRLZRSX-HYSGBLIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3616-19-1, 5346-90-7, 22352-19-8 | |
| Record name | Cellobiose octaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alpha-D-cellobiose octaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cellobiose octaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-Cellobiose octaacetate induce cellulase production in fungi?
A1: While the exact mechanism is not fully elucidated in the provided research [], this compound likely acts as a molecular mimic of cellobiose, the natural breakdown product of cellulose. Fungi, like Penicillium janthinellum, possess cellulase expression systems that are induced by the presence of cellobiose, signaling the availability of cellulose as an energy source. This compound, due to its structural similarity to cellobiose, appears to trigger this same induction pathway, leading to increased cellulase production even in the absence of actual cellulose [].
Q2: What is the significance of using this compound over cellobiose for inducing cellulase?
A2: this compound, being a modified form of cellobiose, might offer advantages in terms of stability and uptake by the fungi. The research by Bakare et al. [] demonstrates that this compound outperforms other disaccharides and their derivatives, including cellobiose itself, in inducing cellulase production in the Penicillium janthinellum mutant. This suggests that the acetylated form might be more readily assimilated or recognized by the fungal cells, leading to a more efficient induction process.
Q3: What is the structural difference between this compound and cellulose?
A3: this compound is the fully acetylated form of cellobiose, a disaccharide consisting of two glucose units linked by a β(1→4) glycosidic bond. Cellulose, on the other hand, is a linear polymer composed of hundreds to thousands of glucose units linked by the same β(1→4) glycosidic bond. Therefore, while this compound represents a very short fragment of the cellulose chain with the addition of acetyl groups, it lacks the extensive polymeric structure that characterizes cellulose [].
Q4: How has this compound contributed to the understanding of cellulose structure?
A4: Research by Kono et al. [] utilized this compound and a series of its longer oligomeric counterparts (up to cellohexaose eicosaacetate) as model compounds to study the structure of cellulose triacetate (CTA). By analyzing the crystalline structures and NMR spectra of these oligomers, the researchers were able to deduce structural features of CTA, particularly the CTA I allomorph. This approach highlighted the usefulness of this compound and related oligosaccharides as simplified models for understanding the complex structure of cellulose and its derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)



![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)


